molecular formula C₂₀H₂₂D₆O₂ B1159848 Ethynodiol-d6

Ethynodiol-d6

Cat. No.: B1159848
M. Wt: 306.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynodiol-d6 is a deuterated analog of ethynodiol, a synthetic progestin used in hormonal contraceptives. The deuterium substitution (d6) typically replaces six hydrogen atoms, which may alter its pharmacokinetic properties, such as metabolic stability and half-life, compared to the non-deuterated form. This modification is often explored to improve drug efficacy or reduce side effects in therapeutic applications .

Properties

Molecular Formula

C₂₀H₂₂D₆O₂

Molecular Weight

306.47

Synonyms

(3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol-d6;  19-Nor-17α-pregn-4-en-20-yne-3β,17-diol-d6;  17α-Ethynyl-4-estrene-3β,17β-diol-d6;  17α-Ethynyl-4-oestrene-3β,17β-diol-d6;  3β-Hydroxylynestrenol-d6;  Ethinodiol-d6;  Etynodiol-d6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethynodiol-d6 belongs to the 19-nortestosterone progestin family. Key structural analogs include:

Ethynodiol (non-deuterated): Shares the same core structure but lacks deuterium substitution. Differences in metabolic pathways (e.g., CYP450 interactions) may arise due to deuterium’s kinetic isotope effect .

Levonorgestrel: A related progestin with similar clinical applications but distinct metabolic stability due to structural variations.

Norethindrone: Another analog with comparable hormonal activity but differing bioavailability.

Pharmacokinetic Data (Hypothetical Table)

Compound Half-life (hours) Metabolic Pathway Bioavailability (%)
This compound* ~24–36 Hepatic (CYP3A4) ~60–75
Ethynodiol ~12–24 Hepatic (CYP3A4) ~50–65
Levonorgestrel ~30–36 Hepatic (CYP3A4/2C19) ~85–95
Norethindrone ~8–12 Hepatic (CYP3A4) ~60–70

*Data for this compound are inferred from deuterated analogs like Ethanol-d6 (e.g., enhanced stability due to deuterium substitution ).

Research Findings

  • Deuterium Effects: Deuteration can reduce first-pass metabolism, as seen in Ethanol-d6, which exhibits slower oxidation rates compared to non-deuterated ethanol .
  • Safety Profile: Progestins like levonorgestrel and norethindrone share risks of thromboembolism; deuterated versions may mitigate these by lowering required dosages .

Challenges and Limitations

  • Data Gaps: No direct studies on this compound are cited in the evidence, limiting authoritative comparisons.
  • Ecological Impact: Deuterated compounds may persist longer in the environment, as observed with Ethanol-d6’s classification as “slightly hazardous to water” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.